molecular formula C9H9NO2 B173694 2,4-Dimethoxybenzonitrile CAS No. 4107-65-7

2,4-Dimethoxybenzonitrile

Cat. No. B173694
CAS RN: 4107-65-7
M. Wt: 163.17 g/mol
InChI Key: RYRZSQQELLQCMZ-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzonitrile is an organic compound with the linear formula (CH3O)2C6H3CN . It has a molecular weight of 163.17 . It is used in the preparation of 2,4-dimethoxybenzylamine .


Synthesis Analysis

2,4-Dimethoxybenzylamine can be preprepared by reduction (NaBH4, BF3.OEt2, THF) of 2,4-dimethoxybenzonitrile .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxybenzonitrile consists of 9 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The compound has a mono-isotopic mass of 163.063324 Da .


Physical And Chemical Properties Analysis

2,4-Dimethoxybenzonitrile is a solid substance . It has a melting point of 93-94 °C . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 306.7±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 44.0±0.4 cm3 .

Scientific Research Applications

1. Pharmacological Applications

2,4-Dimethoxybenzonitrile derivatives, such as 25CN-NBOH, have been prominently used as pharmacological tools. The compound 25CN-NBOH, a selective serotonin 2A receptor (5-HT2AR) agonist, is utilized in various in vivo and in vitro studies due to its potent and highly selective properties. It's a useful compound for exploring 5-HT2AR signaling in a range of animal models. Its synthesis has been improved and made scalable, indicating its significant role in scientific research and its increasing demand in the scientific community (Kristensen, Märcher-Rørsted, & Nykodemová, 2021); (Märcher Rørsted, Jensen, & Kristensen, 2021).

2. Chemical and Structural Analysis

A significant amount of research focuses on the chemical and structural properties of dimethoxybenzonitrile derivatives. Studies have analyzed the FTIR and FT-Raman spectra, molecular geometry, vibrational assignments, and electronic structure of these compounds. These analyses provide insights into the electron donating and withdrawing effects of specific functional groups and the molecule's structural parameters, energies, thermodynamic properties, vibrational frequencies, and charge distributions. Such studies are crucial for understanding the fundamental properties of these chemicals and their potential applications in various fields (Arjunan, Devi, Remya, & Mohan, 2013); (Jeyavijayan & Arivazhagan, 2011).

3. Synthesis and Applications in Material Science

2,4-Dimethoxybenzonitrile has applications in the synthesis of novel materials with special properties. For instance, derivatives of this compound are used in the creation of Y-type polyurethanes with nonlinear optical (NLO) chromophores, exhibiting high thermal stability and potential for NLO device applications. This highlights the compound's relevance in the field of material science and its contribution to developing advanced materials with specific desired properties (Lee, Bang, Kang, & Park, 2004).

Safety And Hazards

2,4-Dimethoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRZSQQELLQCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194034
Record name 2,4-Dimethoxybenzonitrile
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxybenzonitrile

CAS RN

4107-65-7
Record name 2,4-Dimethoxybenzonitrile
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Record name 2,4-Dimethoxybenzonitrile
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Record name 2,4-Dimethoxybenzonitrile
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Record name 2,4-Dimethoxybenzonitrile
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Record name 2,4-dimethoxybenzonitrile
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Synthesis routes and methods

Procedure details

2,4-Dimethoxybenzoic acid is reacted with hydroxylamine to form 2,4-dimethoxybenzaldoxime. 2,4-Dimethoxybenzaldoxime is reacted with diphosphorus pentoxide to form 2,4-dimethoxybenzonitrile. 2,4-Dimethoxybenzonitrile is reacted with boron trichloride to form 2,4-dihydroxybenzonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
AR Devaraj, J Geethapriya, K Gayathri - AIP Conference Proceedings, 2019 - pubs.aip.org
Benzonitrile is a phenyl cyanide compound which is derived mainly from benzoic acid reaction with lead thiocynate by heating. Benzonitrile is used as a solvent and chemical …
Number of citations: 4 pubs.aip.org
N Noroozi Pesyan, A Gharib… - Iranian chemical …, 2019 - icc.journals.pnu.ac.ir
A convenient route for cyanation and bromination of some electron-rich aromatics (anisole, 1,3-dimethoxybenzene, 1,4-dimethoxybenzene, 1,3,5-trimethoxybenzene and β-naphthol) by …
Number of citations: 4 icc.journals.pnu.ac.ir
L Eberson, B Helgée - Acta Chem. Scand. B, 1975 - actachemscand.org
The anodic cyanation of di-and trimethoxybenzenes and AT. N-dimethylbenzylamine has been studied in an emulsified system of methylene chloride, tetrabutylammonium sulfate, …
Number of citations: 59 actachemscand.org
G Lohaus - Organic Syntheses, 2003 - Wiley Online Library
Dimethoxybenzonitrile product: 2, 4‐dimethoxybenzonitrile
Number of citations: 0 onlinelibrary.wiley.com
L Gerhard - Organic Syntheses, 1970 - cir.nii.ac.jp
Number of citations: 0 cir.nii.ac.jp
O Loreau, D Georgin, F Taran… - Journal of Labelled …, 2015 - Wiley Online Library
The development of robust and straightforward methods to efficiently label aromatic moieties starting from simple and convenient radio‐synthetic sources still represents a considerable …
S Ushijima, K Moriyama, H Togo - Tetrahedron, 2012 - Elsevier
Various electron-rich aromatics could be efficiently transformed into the corresponding aromatic nitriles in good to moderate yields by treatment with DMF and POCl 3 , followed by the …
Number of citations: 40 www.sciencedirect.com
S Ushijima, K Moriyama, H Togo - Tetrahedron, 2011 - Elsevier
Various aromatic bromides and iodides were smoothly converted into the corresponding aromatic nitriles in good to moderate yields by the treatment with n-butyllithium and …
Number of citations: 54 www.sciencedirect.com
JR Hwu, FF Wong, JJ Huang… - The Journal of Organic …, 1997 - ACS Publications
Removal of methyl, benzyl, and methylene groups from alkyl aryl ethers is among the most popular deprotecting methods in organic synthesis. Alkali organoamides NaN(SiMe 3 ) 2 and …
Number of citations: 81 pubs.acs.org
S Ushijima, H Togo - Synlett, 2010 - thieme-connect.com
Various aromatic bromides and iodides were smoothly converted into the corresponding aromatic nitriles in good to moderate yields by the treatment with butyllithium and subsequently …
Number of citations: 20 www.thieme-connect.com

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